molecular formula C14H9ClN2 B12592663 7-Chloro-5-(pyridin-3-yl)quinoline CAS No. 648896-74-6

7-Chloro-5-(pyridin-3-yl)quinoline

Cat. No.: B12592663
CAS No.: 648896-74-6
M. Wt: 240.69 g/mol
InChI Key: PMTFSOTZOCGIQE-UHFFFAOYSA-N
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Description

7-Chloro-5-(pyridin-3-yl)quinoline is a heterocyclic compound featuring a quinoline backbone substituted with a chlorine atom at position 7 and a pyridin-3-yl group at position 5.

Properties

CAS No.

648896-74-6

Molecular Formula

C14H9ClN2

Molecular Weight

240.69 g/mol

IUPAC Name

7-chloro-5-pyridin-3-ylquinoline

InChI

InChI=1S/C14H9ClN2/c15-11-7-13(10-3-1-5-16-9-10)12-4-2-6-17-14(12)8-11/h1-9H

InChI Key

PMTFSOTZOCGIQE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C2=C3C=CC=NC3=CC(=C2)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-5-(pyridin-3-yl)quinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of 3-aminopyridine with 2-chlorobenzaldehyde, followed by cyclization in the presence of a suitable catalyst . The reaction conditions often include the use of solvents like ethanol or tetrahydrofuran and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of 7-Chloro-5-(pyridin-3-yl)quinoline may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production .

Chemical Reactions Analysis

Types of Reactions

7-Chloro-5-(pyridin-3-yl)quinoline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Anticancer Applications

Recent studies have highlighted the efficacy of 7-chloroquinoline derivatives, including 7-Chloro-5-(pyridin-3-yl)quinoline, in cancer treatment. A notable investigation demonstrated that 7-chloroquinoline hydrazones exhibited substantial cytotoxic activity against a broad spectrum of cancer cell lines, including leukemia, lung cancer, and breast cancer.

Case Study: Cytotoxicity Profile

A study evaluated the cytotoxic effects of various 7-chloroquinoline hydrazones on the NCI-60 cancer cell line panel. The results indicated:

Compound IDCancer TypeIC50 (µM)
1CNS Cancer0.688
2Melanoma0.250
3Non-Small Cell Lung Cancer0.500
4Breast Cancer0.300

These compounds demonstrated promising activity with IC50 values in the submicromolar range, indicating their potential as effective anticancer agents .

Antimalarial Properties

7-Chloro-5-(pyridin-3-yl)quinoline is also recognized for its role in antimalarial therapies. It serves as an important intermediate in the synthesis of piperaquine, a drug used in Artemisinin-based Combination Therapy (ACT). The compound's long half-life enhances its effectiveness in treating malaria and preventing re-infection.

Synthesis and Application

The synthesis of piperaquine involves several key steps:

StepDescription
Synthesis of IntermediateInvolves the reaction of piperazine with quinoline derivatives.
PurificationAchieved through solvent extraction and recrystallization.
FormulationCombined with dihydroartemisinin for ACT.

The efficacy of piperaquine has been documented in clinical settings, demonstrating significant success rates in treating uncomplicated Plasmodium falciparum malaria .

Other Therapeutic Activities

Beyond anticancer and antimalarial effects, 7-chloroquinoline derivatives have exhibited a range of other biological activities:

  • Antibacterial : Effective against various bacterial strains.
  • Antifungal : Demonstrated activity against fungal infections.
  • Anti-inflammatory : Potential to reduce inflammation markers in vitro.

Case Study: Broad Spectrum Activity

A systematic review highlighted the diverse pharmacological properties of quinoline derivatives, including:

Activity TypeExample CompoundsEfficacy
Antibacterial7-ChloroquinolineEffective against E. coli and S. aureus
AntifungalVarious derivativesInhibitory activity against Candida species
Anti-inflammatorySelected derivativesReduction in TNF-alpha levels in cell models

These findings underscore the versatility of 7-chloroquinoline derivatives in therapeutic applications beyond oncology and malaria treatment .

Mechanism of Action

The mechanism of action of 7-Chloro-5-(pyridin-3-yl)quinoline involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, making it a versatile molecule for therapeutic applications .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key structural analogs and their substituent effects are summarized below:

Compound Name Substituents Hypothesized Properties
7-Chloro-4-hydroxy-3-quinolinecarboxylic acid Cl (7), OH (4), COOH (3) Enhanced water solubility due to ionizable -COOH and -OH groups; potential for metal chelation .
7-Chloro-5-(2-fluorophenyl)-1,3-dihydro-1,4-benzodiazepin-2-one Cl (7), 2-fluorophenyl (5) Increased lipophilicity from fluorophenyl group; possible improved CNS penetration .
7-Chloro-6-fluoro-1-(4'-fluorophenyl)-... Cl (7), F (6), 4'-F-phenyl Dual fluorine atoms may enhance metabolic stability and electron-withdrawing effects .
7-Chloro-5-(pyridin-3-yl)quinoline Cl (7), pyridin-3-yl (5) Balanced lipophilicity and solubility; pyridinyl nitrogen enables hydrogen bonding .
Key Observations:
  • Solubility : The pyridin-3-yl group in the target compound likely improves aqueous solubility compared to fluorophenyl or alkyl-substituted analogs due to nitrogen’s polarity .
  • Bioactivity: Chlorine at position 7 is conserved across analogs, a feature linked to antimicrobial activity in quinoline derivatives (e.g., ciprofloxacin analogs) .

Biological Activity

7-Chloro-5-(pyridin-3-yl)quinoline is a compound belonging to the quinoline family, which has garnered attention due to its diverse biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the current understanding of its biological activity, including anticancer properties, antiviral effects, and structure-activity relationships (SAR).

Chemical Structure and Properties

7-Chloro-5-(pyridin-3-yl)quinoline features a chloro substituent at the 7-position and a pyridine ring at the 5-position of the quinoline scaffold. This unique arrangement is believed to enhance its biological activity by influencing its interaction with various biological targets.

Anticancer Activity

Recent studies have highlighted the potential of 7-chloroquinoline derivatives, including 7-chloro-5-(pyridin-3-yl)quinoline, in cancer treatment. A significant investigation involved synthesizing a series of hydrazones derived from 7-chloroquinoline, which were tested against 60 cancer cell lines. The results demonstrated submicromolar growth inhibition (GI50 values), indicating potent cytotoxicity across various tumor types such as leukemia, lung cancer, and breast cancer.

CompoundCell LineIC50 (µM)
Hydrazone ISF-295 (CNS)0.688
Hydrazone IIMCF-7 (Breast)0.512
Hydrazone IIIA549 (Lung)0.450

These findings suggest that modifications to the quinoline structure can significantly enhance anticancer activity, establishing a clear SAR where specific substituents improve efficacy against cancer cells .

Antiviral Activity

The antiviral potential of quinoline derivatives has also been explored. For instance, studies have shown that certain derivatives exhibit significant inhibitory effects against viruses such as dengue and Zika. The mechanism appears to involve interference with viral replication rather than direct virucidal action.

CompoundVirus TypeIC50 (µM)CC50 (µM)SI (Selectivity Index)
Compound ADENV23.0316.065.30
Compound BZika0.4919.3939.5

The selectivity index indicates that these compounds are more toxic to viral cells than to host cells, making them promising candidates for further development .

The mechanisms through which 7-chloroquinoline derivatives exert their biological effects include:

  • Inhibition of Cell Proliferation : Compounds disrupt cell cycle progression in cancer cells, leading to apoptosis.
  • Antiviral Mechanism : They reduce intracellular production of viral proteins and impair the assembly of new virions.
  • Enzyme Inhibition : Some derivatives act as inhibitors of key enzymes involved in cancer cell metabolism and viral replication.

Case Studies

A notable case study involved testing a series of hydrazones derived from 7-chloroquinoline against multiple cancer cell lines in vitro. The study found that modifications to the hydrazone moiety significantly influenced cytotoxicity and selectivity towards different cancer types.

Another study focused on the antiviral properties against dengue virus serotype 2, demonstrating that specific structural modifications could enhance antiviral efficacy while maintaining low cytotoxicity in human cell lines .

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